Welcome to the BenchChem Online Store!
molecular formula C18H19N5O2 B8624462 2-[4-(4-methoxypyrimidin-2-yl)piperazine-1-carbonyl]-1H-indole

2-[4-(4-methoxypyrimidin-2-yl)piperazine-1-carbonyl]-1H-indole

Cat. No. B8624462
M. Wt: 337.4 g/mol
InChI Key: HTMSBDOORJXZBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06372746B1

Procedure details

To a solution of 0.83 g (5.15 mmol) of indol-2-carboxylic acid in 15 mL of dry THF 0.83 g (5.15 mmol) of N,N′-carbonyldiimidazol is added. After 30 minutes 1.0 g (5.15 mmol) of 4 methoxy-2-(1-piperazinyl) pyrimidine is added to the solution and it is left overnight with continuous stirring. The solvent is eliminated under reduced pressure and H2O added. This produces a precipitate which is filtered and dried, to give 1.7 g (5.04 mmol) of 2-[4-(2-indolylcarbonyl)-1-piperazinyl]-4-methoxypyrimidine. m.p.=202-203° C.
Quantity
0.83 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step One
[Compound]
Name
N,N′-carbonyldiimidazol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
4
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH:3]=[C:2]1[C:10]([OH:12])=O.C1COCC1.[CH3:18][O:19][C:20]1[CH:25]=[CH:24][N:23]=[C:22]([N:26]2[CH2:31][CH2:30][NH:29][CH2:28][CH2:27]2)[N:21]=1>O>[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH:3]=[C:2]1[C:10]([N:29]1[CH2:30][CH2:31][N:26]([C:22]2[N:21]=[C:20]([O:19][CH3:18])[CH:25]=[CH:24][N:23]=2)[CH2:27][CH2:28]1)=[O:12]

Inputs

Step One
Name
Quantity
0.83 g
Type
reactant
Smiles
N1C(=CC2=CC=CC=C12)C(=O)O
Name
Quantity
15 mL
Type
reactant
Smiles
C1CCOC1
Name
N,N′-carbonyldiimidazol
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
4
Quantity
1 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=NC(=NC=C1)N1CCNCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
added
CUSTOM
Type
CUSTOM
Details
This produces a precipitate which
FILTRATION
Type
FILTRATION
Details
is filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
N1C(=CC2=CC=CC=C12)C(=O)N1CCN(CC1)C1=NC=CC(=N1)OC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 5.04 mmol
AMOUNT: MASS 1.7 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.